![molecular formula C18H27BrN2O2 B2453937 tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate CAS No. 1286264-34-3](/img/structure/B2453937.png)
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate
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Description
Scientific Research Applications
Synthesis and Intermediate Applications
- Tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate is used as an intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), with a focus on establishing rapid synthetic methods for these intermediates (Bingbing Zhao et al., 2017).
Chemoselective Transformations
- The compound is involved in chemoselective transformations, particularly in the synthesis of the N-tert-butyldimethylsilyloxycarbonyl group from common amino protecting groups. This process is used to generate N-ester type compounds in high yield, demonstrating its utility in selective chemical synthesis (M. Sakaitani & Y. Ohfune, 1990).
Stereoselective Synthesis
- In stereoselective synthesis, tert-butyl carbamates are used as key intermediates. For example, an efficient stereoselective route for the preparation of six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed for the synthesis of factor Xa inhibitors (Xin Wang et al., 2017).
Enantioselective Synthesis
- Tert-butyl carbamates are also central to enantioselective synthesis processes. For instance, the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, was described using a key iodolactamization step (C. Campbell et al., 2009).
Glycosylative Transcarbamylation
- The compound plays a role in glycosylative transcarbamylation, a reaction that yields anomeric 2-deoxy-2-amino sugar carbamates. This application is significant in producing unnatural glycopeptide building blocks (K. Henry & J. Lineswala, 2007).
Enzymatic Kinetic Resolution
- Enzymatic kinetic resolution of tert-butyl carbamates, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, has been studied. This process demonstrates high enantioselectivity and is used to obtain optically pure enantiomers for further transformation into other compounds (Leandro Piovan et al., 2011).
Photolabile Carbene Generation
- Tert-butyl carbamates are used in the synthesis of highly photolabile carbene-generating labels, which can be fixed to biochemical agents. This application is significant in the field of photochemistry and biochemical labelling (M. Nassal, 1983).
Room-Temperature Pd-Catalyzed Amidation
- Room-temperature Pd-catalyzed amidation of aryl bromides using tert-butyl carbamate has been explored, providing a method to synthesize N-Boc-protected anilines efficiently at lower temperatures (Swapna Bhagwanth et al., 2009).
CO2 Fixation
- In atmospheric CO2 fixation, tert-butyl carbamates are used with unsaturated amines to efficiently lead to cyclic carbamates bearing an iodomethyl group (Y. Takeda et al., 2012).
properties
IUPAC Name |
tert-butyl N-[4-[(2-bromophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-15-10-8-14(9-11-15)20-12-13-6-4-5-7-16(13)19/h4-7,14-15,20H,8-12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMWLICSMXTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate |
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